molecular formula C11H10N2O3 B113718 Methyl 6-amino-4-hydroxyquinoline-2-carboxylate CAS No. 1373835-09-6

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate

Cat. No. B113718
CAS RN: 1373835-09-6
M. Wt: 218.21 g/mol
InChI Key: LTCKDZAUNSZESX-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-hydroxyquinoline-2-carboxylate is a compound that falls within the broader class of quinoline derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided focus on the synthesis, molecular structure, and chemical properties of various quinoline derivatives, which can offer insights into the characteristics of this compound.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multistep procedures starting from simple precursors. For instance, the synthesis of cyclopenta[f]isoquinoline derivatives involves a Friedel-Crafts reaction, followed by several steps including treatment with KCN, hydrolysis, esterification, and cyclization . Similarly, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives is achieved via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes . Another approach for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starts from commercially available 2-aminobenzoic acids, using solid triphosgene and sodium enolate of ethyl acetoacetate . These methods highlight the versatility and creativity in the synthesis of quinoline derivatives, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using various analytical techniques such as NMR, LC/MS, and X-ray diffraction. For example, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed by these methods, and the presence of a strong intramolecular hydrogen bond was identified . Similarly, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . These studies demonstrate the importance of structural analysis in understanding the conformation and potential reactivity of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The synthesis of 4-(hydroxyphenylamino)- and 4-(aminophenylamino)-2-methylquinolines involves the reaction of 4-chloro-2-methylquinolines with aminophenols and phenylenediamines . Another example is the synthesis of methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles . These reactions are crucial for the modification of the quinoline core and the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its UV/Vis and IR spectra . The crystal structure of the compound is stabilized through intermolecular hydrogen bonds, which can also impact its solubility and reactivity. The synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate showcases the importance of protecting groups in modulating the reactivity and stability of these compounds .

Scientific Research Applications

Mass Spectrometric Study for Drug Candidate Analysis

A study focused on the mass spectrometric analysis of bisubstituted isoquinolines, highlighting the potential of such compounds, including those structurally related to methyl 6-amino-4-hydroxyquinoline-2-carboxylate, as prolylhydroxylase inhibitor drug candidates. This research underlines the importance of these compounds in clinical, forensic, or doping control analysis due to their unusual gas-phase formations of carboxylic acids after collisional activation (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Synthetic Approaches and Chemical Reactions

Research has been conducted on the synthesis of quinoline derivatives, demonstrating the chemical versatility and potential application of these compounds in creating diverse molecular architectures. For instance, the development of quinoline amino acid esters as intermediates for further chemical transformations highlights the role of quinoline derivatives in synthetic organic chemistry (Fathala & Pazdera, 2017).

Auxiliary-Assisted Palladium-Catalyzed Reactions

A method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives has been developed. This research showcases the utility of quinoline derivatives in facilitating selective monoarylation and alkylation, opening avenues for functionalizing amino- and hydroxy-acid derivatives in medicinal chemistry (Shabashov & Daugulis, 2010).

Hepatitis B Virus Inhibition Studies

A study on the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate revealed that the synthesized compounds, including methyl esters and their derivatives, show potent inhibitory effects on Hepatitis B Virus (HBV) replication. This research highlights the potential therapeutic applications of quinoline derivatives in antiviral drug development (Kovalenko et al., 2020).

Fluorescence Sensing Properties

The synthesis and evaluation of quinoline-based isomers for their fluorescence sensing properties towards Al3+ and Zn2+ ions have been explored. These findings suggest the potential application of quinoline derivatives in the development of fluorescence-based sensors for metal ions, contributing to the fields of analytical chemistry and environmental monitoring (Hazra et al., 2018).

Future Directions

“Methyl 6-amino-4-hydroxyquinoline-2-carboxylate” holds great potential in scientific research. Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry . They are vital scaffolds for leads in drug discovery . Future research may focus on developing new synthesis methods and exploring the biological and pharmaceutical activities of this compound and its derivatives .

properties

IUPAC Name

methyl 6-amino-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCKDZAUNSZESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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